p-Cumate
Descripción
Propiedades
Fórmula molecular |
C10H11O2- |
|---|---|
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
4-propan-2-ylbenzoate |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)/p-1 |
Clave InChI |
CKMXAIVXVKGGFM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)[O-] |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)[O-] |
Sinónimos |
4-isopropylbenzoate 4-isopropylbenzoic acid cumic acid p-cumate |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Microbial Degradation of p-Cumate
Overview of Degradation Pathways
Microorganisms such as Pseudomonas putida and Rhodococcus species have been extensively studied for their ability to degrade this compound. The degradation process is crucial for bioremediation efforts, as these microbes can convert this compound into less harmful substances.
- Key Pathway : The catabolic pathway for this compound involves an eight-step process leading to the production of isobutyrate, pyruvate, and acetyl-CoA. This pathway has been characterized in detail for Pseudomonas putida F1, where specific genes responsible for the degradation have been identified and sequenced .
| Step | Enzyme/Reaction | Product |
|---|---|---|
| 1 | This compound-2,3-dioxygenase | 2,3-dihydroxy-p-cumate |
| 2 | 2,3-dihydroxy-p-cumate dehydrogenase | Isobutyrate |
| 3 | Further enzymatic reactions | Pyruvate and Acetyl-CoA |
Case Study: Rhodococcus sp. T104
Research on Rhodococcus sp. T104 revealed a novel gene cluster (cmt) responsible for this compound degradation. This strain was shown to utilize this compound effectively under specific growth conditions. The study highlighted the operon structure of the cmt genes and their induction during growth on this compound .
Biotechnological Applications
Polyhydroxyalkanoates Production
This compound serves as a substrate for the production of polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced by certain bacteria. The metabolic pathways involved in PHA synthesis from this compound can be engineered to enhance yield and efficiency.
- Microbial Strains : Various strains such as Cupriavidus necator and Pseudomonas putida are being explored for their ability to convert this compound into PHAs .
Applications in Gene Expression Systems
The cumate-inducible gene expression system has been developed using this compound as an inducer. This system allows precise control over gene expression in various bacterial species, facilitating studies in metabolic engineering and synthetic biology. For instance, the cumate-based inducible system has been utilized to regulate natural product biosynthetic pathways .
Environmental Impact and Remediation
The ability of certain microorganisms to degrade this compound makes it a valuable compound in bioremediation strategies aimed at detoxifying environments contaminated with aromatic compounds. The use of engineered strains can enhance the efficiency of these processes.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
p-Cymene (p-isopropyltoluene)
- Structural Relationship : p-Cymene is the precursor to p-cumate, differing by a methyl group oxidation to a carboxylate .
Physicochemical Properties :
Property p-Cymene This compound Log POW 4.10 2.99 Solubility Low aqueous Moderate aqueous - Metabolism: p-Cymene is metabolized via the cym operon to this compound, while this compound is funneled into central metabolism via the cmt operon . In B. xenovorans LB400, this compound supports higher stationary-phase cell density (7.0 × 10⁷ CFU/mL) compared to p-cymene (4.5 × 10⁷ CFU/mL), likely due to its higher aqueous solubility and substrate availability .
- Toxicity and Stress Response: this compound causes greater cell lysis than p-cymene, attributed to its hydrophilic nature increasing membrane interaction . p-Cymene induces stress proteins (e.g., DnaK, GroEL) and antioxidant enzymes (e.g., AhpC) in B. xenovorans LB400, suggesting higher cellular stress during its catabolism .
2,3-Dihydroxy-p-cumate
- Role in Pathway : This intermediate is produced by this compound-2,3-dioxygenase (CmtA) and undergoes extradiol cleavage by 2,3-dihydroxy-p-cumate-3,4-dioxygenase (CmtC) to yield aliphatic compounds .
- Enzymatic Specificity : The dioxygenase has a broad substrate range for 3-substituted catechols but is inhibited by heavy metals and chelating agents, with Fe²⁺ as a critical cofactor .
Benzoate Derivatives (e.g., 3-Hydroxy-p-cumate)
- putida . This contrasts with the canonical pathway via 2,3-dihydroxy-p-cumate .
Organism-Specific Degradation
- Rhodococcus sp.
Key Research Findings
- Regulatory Differences: In P. putida F1, this compound induces both cym and cmt operons, while p-cymene requires conversion to this compound for induction . In B. xenovorans LB400, both compounds independently activate their respective pathways .
- Morphological Impact: this compound causes more severe membrane damage (e.g., fuzzy membranes, cell lysis) than p-cymene in B. xenovorans LB400 .
- Biotechnological Relevance: Engineered E. coli expressing cym and cmt genes can synthesize high-value terpenoids, leveraging this compound pathway intermediates .
Data Table: Comparative Analysis of this compound and Related Compounds
| Compound | Structure | Log POW | Key Enzymes | Metabolic Role | Organism Examples |
|---|---|---|---|---|---|
| This compound | p-isopropylbenzoate | 2.99 | CmtA (dioxygenase), CmtB-CmtH | Central intermediate in TCA cycle | B. xenovorans, P. putida |
| p-Cymene | p-isopropyltoluene | 4.10 | CymA (monooxygenase), CymB/CymC | Precursor to this compound | P. putida, B. xenovorans |
| 2,3-Dihydroxy-p-cumate | Dihydroxylated derivative | N/A | CmtC (dioxygenase) | Ring cleavage substrate | Bacillus spp., P. putida |
| 3-Hydroxy-p-cumate | Non-canonical isomer | N/A | None (artifact) | Non-metabolized byproduct | P. putida |
Métodos De Preparación
Reaction Mechanism and Conditions
Key Considerations
-
Equilibrium limitation : Water removal via Dean-Stark apparatus improves yield.
-
Steric hindrance : Tertiary alcohols (e.g., isopropanol) show reduced reactivity compared to primary alcohols.
Thionyl Chloride-Mediated Intermediate Route
This two-step method avoids direct esterification by first converting p-isopropylbenzoic acid to its acyl chloride, followed by alcoholysis.
Step 1: Synthesis of p-Isopropylbenzoyl Chloride
Step 2: Alcoholysis to Ester and Hydrolysis
Advantages
-
Avoids steric hindrance issues in direct esterification.
Oxidation of β-Pinene
A renewable approach utilizing β-pinene, a terpene from pine resin, as a starting material.
Procedure
Yield and Industrial Viability
Microbial Degradation Pathways
Certain Pseudomonas and Rhodococcus strains metabolize p-cymene to this compound via enzymatic pathways. While primarily studied for biodegradation, these pathways inform bioengineering approaches for synthesis.
Key Enzymes and Genes
-
p-Cymene Monooxygenase (CymA) : Converts p-cymene to p-cumic alcohol.
-
Alcohol Dehydrogenase (CymB) and Aldehyde Dehydrogenase (CymC) : Oxidize p-cumic alcohol to this compound.
-
Gene Clusters : The cmt operon in Pseudomonas putida F1 encodes dioxygenases and decarboxylases for this compound catabolism.
Biotechnological Applications
-
Inducible Promoters : Synthetic promoters (e.g., P_QJ) enable tunable this compound production in engineered E. coli.
-
Yield in Bioreactors : Up to 2-fold increase with optimized fermentation durations.
Industrial-Scale Optimization
Catalytic Innovations
Q & A
Q. What are the key metabolic pathways for p-Cumate degradation in bacterial systems, and how are they experimentally validated?
this compound is catabolized via the cmt operon in bacteria like Burkholderia xenovorans LB400 and Pseudomonas putida F1. The pathway involves oxidation by this compound dioxygenase (CmtA), followed by ring cleavage and further degradation into intermediates like isobutyrate and acetyl-CoA. Key validation methods include:
- RT-PCR to confirm transcription of cmtAb and cymAb genes under this compound exposure .
- Enzyme activity assays (e.g., UV-vis spectrophotometry to track this compound oxidation via absorbance at 230 nm) .
- Growth curve analysis comparing cell density (turbidity at 525/600 nm) and colony-forming units (CFU/mL) on this compound vs. other carbon sources like glucose .
Q. How do researchers determine optimal growth conditions for bacterial strains utilizing this compound as a carbon source?
- Carbon source comparison : Growth is measured in M9 minimal medium supplemented with this compound (5 mM), p-cymene (vapor phase), or alternative substrates (e.g., succinate). LB400 achieves higher cell densities on this compound than p-cymene, suggesting substrate-specific metabolic efficiency .
- Stress indicators : Proteomic profiling (e.g., upregulated stress proteins like DnaK and GroEL) and electron microscopy to observe membrane alterations under this compound exposure .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in transcriptional regulation of this compound degradation pathways under varying experimental conditions?
- Condition-specific RT-PCR : Compare gene expression of cmt and cym operons in cells grown on this compound, p-cymene, or glucose. For example, cmtA is transcribed only in this compound-grown cells, while cymAb is induced by both p-cymene and this compound .
- Repressor analysis : Use recombinant bacteria with operator-promoter regions to demonstrate that CymR represses both operons until induced by this compound .
- Control experiments : Include negative controls (e.g., E. coli DH10B lacking degradation genes) and activity assays with boiled cells to confirm enzyme specificity .
Q. How can researchers assess the impact of this compound on bacterial stress responses and biofilm formation?
- Proteomic profiling : Identify upregulated stress markers (e.g., alkyl hydroperoxide reductase AhpC, copper oxidase CopA) using 2D gel electrophoresis or mass spectrometry .
- Biofilm quantification : Measure reduced biofilm formation in this compound-exposed LB400 via crystal violet staining, linked to decreased diguanylate cyclase levels .
- Membrane dynamics : Electron microscopy to visualize enlarged periplasmic spaces and disrupted membranes in this compound-grown cells .
Q. What experimental designs address discrepancies in substrate preference between p-Cymene and this compound in degradation studies?
- Co-metabolism assays : Grow bacteria on p-cymene with/without succinate to test if supplemental carbon sources enhance degradation efficiency .
- Metabolite tracing : Use isotopic labeling (e.g., ¹⁴C-p-cumate) to track pathway intermediates and compare flux rates between substrates .
- Operon knockout models : Disrupt cym or cmt operons to isolate their roles in substrate utilization and stress adaptation .
Methodological Frameworks
Q. How to apply the PICOT framework to design a study on this compound biodegradation?
- Population (P) : Burkholderia xenovorans LB400.
- Intervention (I) : Exposure to this compound as a sole carbon source.
- Comparison (C) : Growth on glucose or p-cymene.
- Outcome (O) : Biomass yield, gene expression levels, stress protein induction.
- Time (T) : Mid-exponential phase (turbidity 525 nm = 0.3–0.5). This structure ensures focused hypotheses, such as: "Does this compound induce higher stress protein levels in LB400 than glucose within 24 hours?" .
Q. What statistical approaches are critical for analyzing proteomic data from this compound-exposed bacterial cells?
- Differential expression analysis : Tools like MaxQuant or Perseus to compare protein abundance between conditions (e.g., this compound vs. glucose) .
- Pathway enrichment : DAVID or STRING databases to identify overrepresented stress-response pathways .
- Multivariate analysis : PCA or clustering to group stress-related proteins and visualize condition-specific patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
